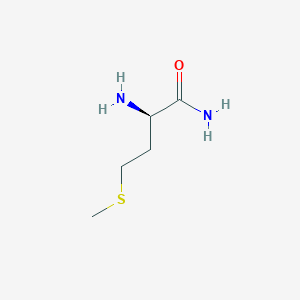
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boron-containing dioxaborolane ring and a chlorinated phenyl group. Its chemical properties make it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-methyl-4-(methylsulfonyl)phenylboronic acid with a suitable dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions and may require the use of a catalyst such as palladium or copper to facilitate the coupling reaction. The reaction conditions often include elevated temperatures and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods also emphasize the importance of safety and environmental considerations, such as proper handling of hazardous reagents and waste management.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the chlorinated phenyl group to a less oxidized state.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide or thiourea. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
The major products formed from these reactions include boronic acids, boronate esters, and various substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s boron-containing structure makes it useful in the development of boron neutron capture therapy (BNCT) agents for cancer treatment.
Medicine: It serves as an intermediate in the synthesis of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry: The compound is employed in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various biomolecules. The boron atom in the dioxaborolane ring can interact with hydroxyl and amino groups in proteins and nucleic acids, leading to the inhibition of enzymatic activity or disruption of cellular processes. These interactions are crucial in its applications in medicine and biology, particularly in the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: An organic building block used in the synthesis of glyburide.
5-Chloro-2-methyl-4-isothiazolin-3-one: A biocide used in controlling microbial problems in various systems.
Uniqueness
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields, from organic synthesis to medical research.
Properties
Molecular Formula |
C14H20BClO4S |
|---|---|
Molecular Weight |
330.6 g/mol |
IUPAC Name |
2-(5-chloro-2-methyl-4-methylsulfonylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H20BClO4S/c1-9-7-12(21(6,17)18)11(16)8-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 |
InChI Key |
XQWUWOOMHXRUOA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)S(=O)(=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazole-4-carboxaldehyde, 1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8502091.png)

![2-(3-Bromo-phenyl)-N-[2-(3,4-dimethoxy-phenyl)-ethyl]-acetamide](/img/structure/B8502108.png)



![Methyl 3-Amino-5-methoxy-thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B8502131.png)

![[1-(3,4-Dichloro-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8502141.png)

![8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8502156.png)


